5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H18BFO4 and its molecular weight is 280.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organoboron Compounds as Lewis Acid Receptors
Organoboron compounds, including those similar to 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester, have been applied as Lewis acid receptors of fluoride anions in polymeric membranes. This application is crucial for developing selective sensors and membranes for fluoride ion detection, which is essential for environmental monitoring and water treatment processes. The research demonstrates the potential of organoboron compounds in creating sensitive and selective fluoride ion receptors, highlighting their importance in analytical chemistry (Jańczyk et al., 2012).
Catalysts for C-F Bond Activation
The nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation is a significant breakthrough in organometallic chemistry. This process allows for the efficient conversion of partially fluorinated arenes into their corresponding boronate esters, demonstrating the utility of organoboron compounds in facilitating challenging chemical transformations. Such advancements are pivotal for synthesizing complex molecules and pharmaceuticals (Zhou et al., 2016).
Phosphorescent Properties of Arylboronic Esters
A remarkable discovery in materials science is the long-lived room-temperature phosphorescence (RTP) exhibited by simple arylboronic esters, including phenylboronic acid pinacol ester derivatives. This finding challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. The phosphorescence of arylboronic esters opens new avenues for developing organic phosphorescent materials for applications in bioimaging, sensors, and optoelectronic devices (Shoji et al., 2017).
Synthetic Intermediates and Catalyst-Transfer Polymerization
Organoboron compounds, akin to this compound, serve as synthetic intermediates in various chemical reactions. For instance, the Suzuki-Miyaura coupling polymerization, utilizing dibromoarene and arylenediboronic acid (ester), demonstrates the pivotal role of organoboron compounds in synthesizing high-molecular-weight π-conjugated polymers. These polymers have applications in electronics and materials science, showcasing the versatility of organoboron compounds in polymer chemistry (Nojima et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The downstream effects include the formation of new organic compounds with complex structures .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its formulation, route of administration, and individual patient characteristics.
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can result in the synthesis of new organic compounds. The cellular effects would depend on the specific organic compounds that are produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the Suzuki–Miyaura cross-coupling are exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester are largely defined by its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst .
Cellular Effects
They are also known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their behavior in cellular environments.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . The boronic ester undergoes transmetalation with a palladium catalyst, transferring an organic group to the catalyst . This forms a new carbon-carbon bond, a process that is fundamental to the synthesis of many organic compounds .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is an important consideration. Boronic esters are known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their stability over time in laboratory settings.
Metabolic Pathways
Boronic esters are known to participate in the Suzuki–Miyaura cross-coupling reaction, a key method for forming carbon-carbon bonds .
Transport and Distribution
The susceptibility of boronic esters to hydrolysis at physiological pH could potentially influence their distribution and accumulation within cells and tissues.
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUZUPLUCKDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.